Propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

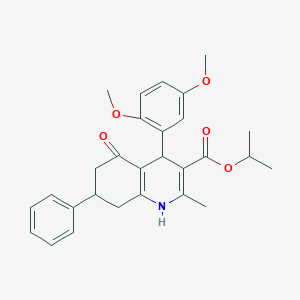

Propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a partially saturated bicyclic core. The molecule features a 2,5-dimethoxyphenyl substituent at position 4, a methyl group at position 2, a phenyl group at position 7, and a propan-2-yl ester at position 3. Its structure is stabilized by hydrogen bonding and conformational rigidity, as inferred from crystallographic methodologies like SHELXL refinement and OLEX2 analysis .

Properties

IUPAC Name |

propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-16(2)34-28(31)25-17(3)29-22-13-19(18-9-7-6-8-10-18)14-23(30)27(22)26(25)21-15-20(32-4)11-12-24(21)33-5/h6-12,15-16,19,26,29H,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIRTTXPYYSWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as polyphosphoric acid, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Oxidizing agents: Potassium permanganate, chromium trioxide

- Reducing agents: Sodium borohydride, lithium aluminum hydride

- Solvents: Dimethyl sulfoxide (DMSO), acetic acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anticonvulsant and antidepressant activities.

Materials Science: Its ability to form coordination complexes with metals like copper and zinc makes it useful in the development of new materials with specific properties.

Biological Research: The compound’s interactions with biological molecules, such as enzymes and receptors, are of interest for studying various biochemical pathways.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound belongs to a family of hexahydroquinoline derivatives with variations in substituents at positions 3 (ester group) and 4 (aryl/heteroaryl group). Below is a systematic comparison:

Substituent Variations at Position 4

Ester Group Variations at Position 3

Structural and Functional Implications

Crystallographic and Conformational Insights

- Ring Puckering: The hexahydroquinoline core exhibits nonplanar puckering, as described by Cremer-Pople coordinates . Substituents like the 2,5-dimethoxyphenyl group influence puckering amplitude, affecting molecular packing and crystal stability .

- Hydrogen Bonding : The target compound’s methoxy groups participate in weaker C–H···O interactions compared to hydroxyl-containing analogs (e.g., CAS 1360869-92-6), which form stronger O–H···O/N bonds .

Bioactivity and Structure-Activity Relationships (SAR)

- Calcium Modulation : Analogous 1,4-dihydropyridines (e.g., DL-methyl derivatives) exhibit calcium channel-blocking activity, suggesting the target compound may share similar pharmacodynamic profiles .

- Antimicrobial Potential: Brominated derivatives (e.g., CAS 5720-51-4) show enhanced antibacterial activity due to halogen-mediated interactions with microbial enzymes . The target compound’s methoxy groups may instead favor antifungal or antioxidant effects .

- Lumping Strategies : Compounds with similar substituents (e.g., methoxy vs. hydroxy groups) are often grouped in computational models to predict reactivity or toxicity, as seen in lumping strategies for organic aerosols .

Research Tools and Predictive Modeling

- Hit Dexter 2.0 : This tool predicts compound promiscuity, classifying the target compound’s dimethoxy-substituted analog as “dark chemical matter” if lacking prior bioactivity data .

- SHELX Software : Widely used for refining crystal structures of analogous compounds, enabling precise comparison of bond lengths and angles .

Biological Activity

Propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound features a quinoline core structure that is substituted with methoxy groups and an isopropyl ester. Its molecular formula is , and it has a molecular weight of approximately 375.46 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H27NO5 |

| Molecular Weight | 375.46 g/mol |

| IUPAC Name | This compound |

| InChI Key | MDL Number (MFCD) |

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of quinoline have been investigated for their ability to inhibit cancer cell proliferation through various pathways including apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for tumor growth.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression.

- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways that promote cell survival and proliferation.

P-Glycoprotein Interaction

Research has shown that certain quinoline derivatives can inhibit P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy. Inhibition of P-gp enhances the bioavailability of co-administered drugs by preventing their efflux from cells. Studies report that compounds with structural similarities to propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl have demonstrated significant P-gp inhibitory activity .

Study on Quinoline Derivatives

A study evaluated the biological activity of several quinoline derivatives including those structurally related to propan-2-yl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl. The derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that these compounds exhibited IC50 values in the micromolar range, indicating potent anticancer effects .

In Vivo Studies

In vivo studies involving animal models have shown that administration of quinoline derivatives can lead to significant tumor regression compared to control groups. These findings suggest potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.